N-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
N-({1-[(2-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE is a synthetic organic compound that features a piperidine ring substituted with a chlorophenylmethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a chlorophenylmethyl halide under basic conditions.
Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction may produce chlorophenyl alcohols.
Scientific Research Applications
N-({1-[(2-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-({1-[(2-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(2-BROMOPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE
- N-({1-[(2-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE
- N-({1-[(2-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE
Uniqueness
N-({1-[(2-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21ClN2O |
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Molecular Weight |
292.80 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C16H21ClN2O/c1-2-16(20)18-11-13-7-9-19(10-8-13)12-14-5-3-4-6-15(14)17/h2-6,13H,1,7-12H2,(H,18,20) |
InChI Key |
WAPIBFNTAIUGEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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